molecular formula C8H11IO B2678091 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane CAS No. 2375271-09-1

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane

Cat. No.: B2678091
CAS No.: 2375271-09-1
M. Wt: 250.079
InChI Key: NWRWNHXXSUQKKF-UHFFFAOYSA-N
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Description

3-{3-iodobicyclo[111]pentan-1-yl}oxetane is a chemical compound with the molecular formula C8H11IO It is characterized by the presence of an oxetane ring and a bicyclo[111]pentane structure with an iodine atom attached

Scientific Research Applications

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane has a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Potential use in the development of bioactive compounds and as a probe for studying biological processes.

    Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Use in the production of specialty chemicals, materials science, and nanotechnology.

Future Directions

The future directions in the field of BCPs involve overcoming the challenges of their large-scale preparation . There is also interest in exploring the chemical space of BCPs further, especially in the context of medicinal chemistry discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.

    Introduction of the iodine atom: The iodine atom can be introduced through halogenation reactions, such as the reaction of the bicyclo[1.1.1]pentane core with iodine or iodine-containing reagents.

    Formation of the oxetane ring: The oxetane ring can be formed through cyclization reactions involving the appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Cycloaddition reactions: The oxetane ring can participate in cycloaddition reactions to form larger ring structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution reactions: Products with different functional groups replacing the iodine atom.

    Oxidation reactions: Oxidized derivatives of the original compound.

    Reduction reactions: Reduced forms of the compound with altered oxidation states.

Mechanism of Action

The mechanism of action of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example:

    In chemical reactions: The compound may act as a nucleophile or electrophile, participating in bond formation or cleavage.

    In biological systems: It may interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane can be compared with other similar compounds, such as:

    3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with a bromine atom instead of iodine.

    3-{3-chlorobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with a chlorine atom instead of iodine.

    3-{3-fluorobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core, oxetane ring, and iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRWNHXXSUQKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C23CC(C2)(C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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